molecular formula C11H23N B13272993 N-(butan-2-yl)cycloheptanamine

N-(butan-2-yl)cycloheptanamine

Cat. No.: B13272993
M. Wt: 169.31 g/mol
InChI Key: AHIBWCFSQAGTCK-UHFFFAOYSA-N
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Description

N-(butan-2-yl)cycloheptanamine is a secondary amine characterized by a cycloheptane ring substituted with a butan-2-yl group (a branched four-carbon alkyl chain). This compound’s structure combines the conformational flexibility of a seven-membered cycloheptane ring with the steric effects of a branched alkyl substituent.

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

N-butan-2-ylcycloheptanamine

InChI

InChI=1S/C11H23N/c1-3-10(2)12-11-8-6-4-5-7-9-11/h10-12H,3-9H2,1-2H3

InChI Key

AHIBWCFSQAGTCK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)cycloheptanamine typically involves the reaction of cycloheptanone with butan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(butan-2-yl)cycloheptanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The table below highlights key structural differences and similarities between N-(butan-2-yl)cycloheptanamine and selected analogs:

Compound Name Core Structure Substituent Notable Properties/Activities Reference ID
This compound Cycloheptanamine Butan-2-yl (branched C4) Potential enzyme inhibition, lipophilicity Inferred
AXKO-0046 Cycloheptanamine Indole-benzylaminoethyl LDH-B inhibitor (EC50 = 42 nM)
N-(propan-2-yl)cycloheptanamine HCl Cycloheptanamine Propan-2-yl (branched C3) Unique receptor interactions
N-(2-nitrobenzyl)cycloheptanamine Cycloheptanamine 2-nitrobenzyl Antimicrobial/anticancer potential
N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine Cycloheptanamine Thiophene-ethyl Modified reactivity due to heterocycle
N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine Cyclohexanamine Butan-2-yl + dimethyl Enhanced steric effects
Key Observations:
  • Substituent Effects : The butan-2-yl group’s branched structure may increase lipophilicity compared to straight-chain alkyl or aromatic substituents, influencing membrane permeability and metabolic stability .
  • Biological Activity : While AXKO-0046 (a cycloheptanamine derivative) is a potent LDH-B inhibitor, the simpler substituent in this compound may shift activity toward other enzymes or receptors .

Physicochemical Properties

Property This compound N-(propan-2-yl)cycloheptanamine HCl N-(2-nitrobenzyl)cycloheptanamine
Molecular Weight ~183.3 g/mol (estimated) 215.7 g/mol 248.32 g/mol
Lipophilicity (LogP) ~2.5 (predicted) ~1.8 ~3.2
Solubility Moderate in organic solvents High in polar solvents Low in water
  • The nitrobenzyl group in N-(2-nitrobenzyl)cycloheptanamine introduces electron-withdrawing effects, reducing solubility in aqueous media compared to alkyl-substituted analogs .
  • The branched butan-2-yl group likely enhances lipid solubility, favoring passive diffusion across biological membranes .
Comparative Reactivity:
  • Amine Functionalization : The primary amine in cycloheptanamine allows for further derivatization (e.g., acylation, sulfonation), a feature shared with AXKO-0046 and other analogs .
  • Steric Hindrance : The butan-2-yl group may reduce reaction rates in sterically sensitive transformations compared to smaller substituents (e.g., propan-2-yl) .

Biological Activity

N-(butan-2-yl)cycloheptanamine is a chemical compound characterized by its unique cycloheptane structure, which may confer distinct biological activities. With the molecular formula C11H23NC_{11}H_{23}N and a molecular weight of approximately 183.31 g/mol, this compound has garnered interest for its potential pharmacological applications, particularly in the fields of oncology and neurology.

Biological Activity Overview

Research into the biological activity of this compound suggests several promising avenues:

  • Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation, suggesting that this compound may exhibit anticancer effects.
  • Neuropharmacological Effects : Preliminary studies indicate possible interactions with neurotransmitter systems, which could imply antidepressant-like activity.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential anticancer and neuropharmacological effects
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]cycloheptanamineAnti-tumor, antibacterial, anti-oxidative properties
Cyclohepta[b]thiophenesBroad-spectrum anticancer activity

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its structural features may allow it to interact with various molecular targets involved in critical biological pathways:

  • Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, suggesting that this compound may also affect cell division processes.
  • Apoptosis Induction : Evidence from related compounds indicates potential activation of apoptotic pathways, including caspase activation.

Case Study 1: Anticancer Activity

A study involving compounds structurally similar to this compound demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a compound with a related structure exhibited submicromolar growth inhibition (GI50 values ranging from 0.22 to 0.88 μM across multiple cancer types) and induced apoptosis in treated cells through caspase activation pathways .

Case Study 2: Neuropharmacological Effects

Research on similar amine compounds suggests potential antidepressant-like effects observed in animal models. These studies highlight the importance of the amine functional group in mediating interactions with serotonin and norepinephrine pathways, critical for mood regulation.

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